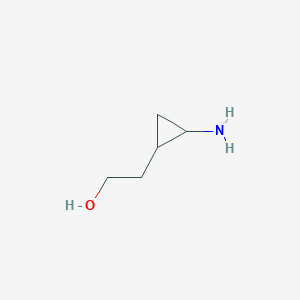
Cyclopropaneethanol, 2-amino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropaneethanol, 2-amino- is an organic compound with the molecular formula C5H11NO. It is a derivative of cyclopropane, featuring an amino group (-NH2) and a hydroxyl group (-OH) attached to the cyclopropane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropaneethanol, 2-amino- can be achieved through several methods. One common approach involves the reaction of cyclopropylcarbinol with ammonia under specific conditions. Another method includes the reduction of cyclopropane carboxamide using lithium aluminum hydride (LiAlH4) as a reducing agent .
Industrial Production Methods: Industrial production of Cyclopropaneethanol, 2-amino- typically involves the catalytic hydrogenation of cyclopropane carboxamide. This method is favored due to its efficiency and scalability. The reaction is carried out under high pressure and temperature, using a suitable catalyst such as palladium on carbon (Pd/C) .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclopropaneethanol, 2-amino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropane carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of the compound can yield cyclopropylmethanol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as N-alkylated or N-acylated products
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH)
Major Products:
Oxidation: Cyclopropane carboxylic acid.
Reduction: Cyclopropylmethanol.
Substitution: N-alkylated or N-acylated cyclopropaneethanol derivatives
Wissenschaftliche Forschungsanwendungen
Cyclopropaneethanol, 2-amino- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclopropane-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of Cyclopropaneethanol, 2-amino- involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Cyclopropaneethanol: Lacks the amino group, making it less reactive in certain chemical reactions.
Cyclopropylamine: Contains an amino group but lacks the hydroxyl group, affecting its solubility and reactivity.
Cyclopropane carboxamide: Features a carboxamide group instead of the hydroxyl and amino groups, leading to different chemical properties .
Uniqueness: Cyclopropaneethanol, 2-amino- is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications in synthesis and research .
Eigenschaften
Molekularformel |
C5H11NO |
|---|---|
Molekulargewicht |
101.15 g/mol |
IUPAC-Name |
2-(2-aminocyclopropyl)ethanol |
InChI |
InChI=1S/C5H11NO/c6-5-3-4(5)1-2-7/h4-5,7H,1-3,6H2 |
InChI-Schlüssel |
DQKLTWONOBQGTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1N)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


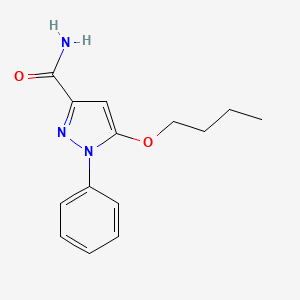

![1-(2,5-Anhydro-4-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-6-deoxy-alpha-L-mannofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B13950063.png)
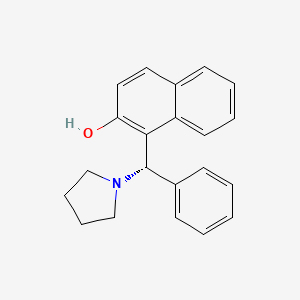
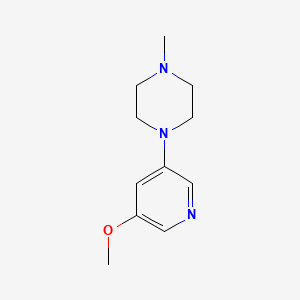
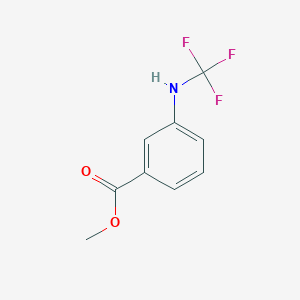

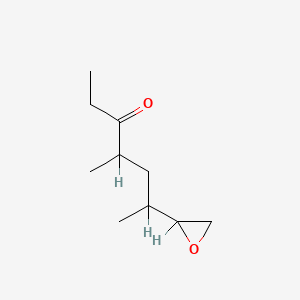
![1H-Thiopyrano[3,2-D]pyrimidine](/img/structure/B13950092.png)
![3-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one](/img/structure/B13950093.png)
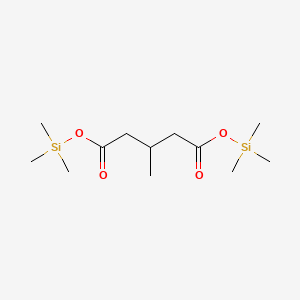
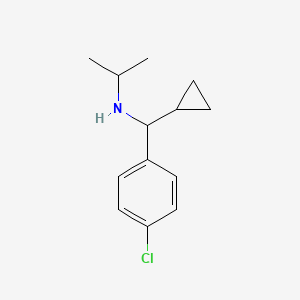
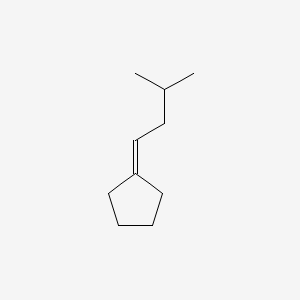
![2,7-Dioxaspiro[3.5]nonan-1-one](/img/structure/B13950117.png)
